2-Chlorophenol-13C6

Isotope Dilution Mass Spectrometry Deuterium Exchange Internal Standard Stability

2-Chlorophenol-13C6 is the definitive SIL-IS for chlorophenol quantitation. Its 13C6 label provides a stable +6 Da mass shift, avoiding the deuterium exchange errors of d4 analogs. This ensures robust matrix correction in EPA 528, water testing, and biological monitoring. Supplied at ≥98% purity with ≥99 atom% 13C enrichment, it is the reliable choice for trace-level LC-MS/MS and GC-MS/MS analysis. Bulk inquiries welcome.

Molecular Formula C6H5ClO
Molecular Weight 134.51 g/mol
Cat. No. B13434860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenol-13C6
Molecular FormulaC6H5ClO
Molecular Weight134.51 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)Cl
InChIInChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyISPYQTSUDJAMAB-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenol-13C6: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS and GC-MS/MS


2-Chlorophenol-13C6 (CAS 1975217-09-4) is a stable isotope-labeled analog of 2-chlorophenol wherein all six carbon atoms of the aromatic ring are substituted with the carbon-13 isotope . This compound is specifically designed as a SIL-IS (Stable Isotope-Labeled Internal Standard) for use in isotope dilution mass spectrometry (IDMS) . The substitution of 12C with 13C yields a nominal mass increase of +6 Da relative to the unlabeled 2-chlorophenol (MW 128.56 g/mol), while preserving near-identical chemical and physical properties . The compound is provided at a minimum purity of 98% with an isotopic enrichment of ≥99 atom% 13C .

Why 2-Chlorophenol-13C6 Cannot Be Substituted with Unlabeled or Deuterated Analogs in Quantitative Mass Spectrometry


Substituting a 13C6-labeled internal standard with an unlabeled analog or a differently labeled isotopologue (e.g., deuterated) introduces significant quantitative error in LC-MS/MS and GC-MS/MS analyses. Unlabeled internal standards fail to co-elute identically and cannot compensate for matrix effects, ionization suppression, or extraction variability, resulting in poor accuracy and precision [1]. While deuterated standards (e.g., 2-Chlorophenol-3,4,5,6-d4) are often used, deuterium can undergo hydrogen-deuterium exchange in protic solvents, altering the mass difference and leading to inaccurate quantification . In contrast, the 13C6-labeled internal standard provides a stable +6 Da mass shift that is not subject to isotopic exchange, ensuring reliable signal separation and consistent correction for analytical variance across diverse sample matrices [2].

Quantitative Differentiation of 2-Chlorophenol-13C6: Direct Evidence for Procurement Decisions


13C6 vs. d4 Labeling: Resistance to Deuterium Exchange Ensures Accurate Quantification in Aqueous Matrices

The 13C6-labeling of 2-Chlorophenol-13C6 provides a +6 Da mass shift that is stable under all analytical conditions, whereas deuterium-labeled analogs (e.g., 2-Chlorophenol-3,4,5,6-d4) are prone to hydrogen-deuterium (H/D) exchange in protic solvents, such as water, methanol, or biological fluids . This exchange alters the effective mass difference between the analyte and the internal standard, leading to unpredictable quantification errors. The carbon-13 atoms in the aromatic ring are covalently bound and do not exchange under standard LC-MS or GC-MS conditions, ensuring a consistent mass shift and reliable signal separation throughout the analytical workflow [1].

Isotope Dilution Mass Spectrometry Deuterium Exchange Internal Standard Stability Environmental Analysis

Superior Mass Spectrometric Resolution: +6 Da Mass Shift vs. Unlabeled Baseline

The 13C6 substitution in 2-Chlorophenol-13C6 yields a molecular ion mass of 134.56 g/mol, representing a +6 Da increase over the unlabeled 2-chlorophenol (128.56 g/mol) . This mass shift is significantly larger than the +4 Da shift provided by deuterated analogs (e.g., 2-Chlorophenol-3,4,5,6-d4, MW 132.58 g/mol) . The +6 Da separation minimizes isotopic overlap between the internal standard and the analyte's natural isotopic envelope (e.g., 13C and 37Cl isotopes), thereby reducing signal cross-contribution and improving the accuracy of peak integration at trace concentrations [1].

Mass Spectrometry LC-MS/MS GC-MS/MS Isotopic Interference

Certified High Isotopic Enrichment (≥99 atom% 13C) Ensures Method Linearity and Low Limits of Quantitation

The analytical utility of a stable isotope-labeled internal standard is directly dependent on its isotopic enrichment. 2-Chlorophenol-13C6 is supplied with a minimum isotopic enrichment of 99 atom% 13C, as certified by the manufacturer's Certificate of Analysis (CoA) [1]. In contrast, deuterated internal standards may exhibit lower or variable isotopic purity due to incomplete deuteration or back-exchange during synthesis and storage [2]. High isotopic enrichment minimizes the presence of unlabeled (12C) isotopologues in the internal standard, which would otherwise contribute to the analyte signal and bias quantification, particularly at low analyte concentrations. A 1% residual 12C content in a 99 atom% 13C standard introduces a quantifiable but manageable systematic error, whereas lower enrichment levels (e.g., 95 atom%) can significantly compromise method linearity and the limit of quantitation (LOQ) [3].

Certified Reference Material Isotopic Purity Method Validation Quality Control

Validated Purity Determination: Relative Expanded Uncertainty of 0.24% for 2-Chlorophenol

The purity of 2-chlorophenol can be determined with a relative expanded uncertainty (k=2) of 0.24% using an extended internal standard method for quantitative 1H NMR assisted by chromatography (EIC), as demonstrated by Saito et al. (2018) [1]. This high-precision purity assessment is essential for establishing the compound as a reliable reference material. The EIC method was validated by comparing the analytical value obtained by EIC with that from qNMR under alkaline conditions, where the 1H signals of 2-chlorophenol and phenol (a common impurity) can be separated. The purity matched that obtained under alkaline conditions, confirming the accuracy of the method. In contrast, the purity of 4-chlorophenol, which cannot be separated from phenol under any condition, was determined with a relative expanded uncertainty of 0.22%, demonstrating the broader applicability of the EIC approach but highlighting the specific advantage of 2-chlorophenol for validation studies [2].

Quantitative NMR Purity Assessment Reference Material Method Validation

Demonstrated Suitability for EIC Method Validation: Separation from Phenol Impurity in Alkaline Conditions

A key advantage of 2-chlorophenol as a reference compound is its ability to be separated from phenol, a common synthetic impurity, under specific alkaline conditions during quantitative NMR (qNMR) analysis [1]. Saito et al. (2018) demonstrated that the 1H signals of 2-chlorophenol and phenol can be resolved in alkaline solutions, enabling accurate purity assessment via traditional qNMR. This separation capability allowed for the direct validation of the novel EIC (Extended Internal Standard method of quantitative 1H NMR assisted by Chromatography) method. In contrast, the 1H signals of 4-chlorophenol and phenol overlap completely and cannot be separated under any pH condition, preventing a direct qNMR purity determination and necessitating the use of the more complex EIC approach [2]. This inherent chemical property makes 2-chlorophenol a more convenient and robust reference material for purity assessment and method validation.

Quantitative NMR Method Validation Chromatography Purity Analysis

Reported Stability of ≥1 Year Ensures Long-Term Analytical Consistency

Supplier documentation for 2-Chlorophenol-13C6 indicates a shelf-life stability of at least one year when stored under recommended conditions (typically -10°C to 20°C or as specified on the CoA) [1]. This contrasts with some deuterated internal standards, which may exhibit reduced stability due to deuterium loss or chemical degradation over extended periods . The declared one-year stability supports long-term analytical projects and reduces the frequency of re-procurement and re-validation, thereby minimizing operational costs and ensuring data continuity across multiple analytical batches.

Reference Material Stability Shelf Life Quality Control Procurement

High-Value Application Scenarios for 2-Chlorophenol-13C6 in Analytical and Environmental Sciences


Isotope Dilution LC-MS/MS for Regulatory Environmental Monitoring of Chlorophenols in Water

The use of 2-Chlorophenol-13C6 as a SIL-IS in IDMS methods provides the accuracy and precision required for compliance with regulatory standards such as EPA Method 528 or ISO 18857-2 for monitoring chlorophenols in drinking water, surface water, and wastewater. The +6 Da mass shift and high isotopic enrichment ensure minimal matrix interference and reliable quantification at sub-ppb levels [1].

Trace Analysis of Chlorophenols in Biological Matrices for Human Biomonitoring Studies

In human biomonitoring studies (e.g., analysis of urine or blood for chlorophenol exposure), 2-Chlorophenol-13C6 corrects for complex matrix effects and extraction losses inherent to biological sample preparation [2]. Its resistance to deuterium exchange is particularly critical in aqueous biological matrices, ensuring accurate assessment of internal dose and exposure levels.

Synthesis of 13C-Labeled Pharmaceuticals and Metabolites for ADME Studies

2-Chlorophenol-13C6 serves as a key synthetic building block for producing 13C-labeled active pharmaceutical ingredients (APIs) and their metabolites, such as Diclofenamide-13C6 . The high isotopic enrichment (≥99 atom% 13C) ensures that the final labeled drug substance meets the purity requirements for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, enabling accurate tracking of drug fate in vivo.

Method Validation and Quality Control for GC-MS/MS Analysis of Chlorophenols

As a certified reference material with a minimum purity of 98% and defined stability, 2-Chlorophenol-13C6 is ideal for preparing calibration standards and quality control samples in GC-MS/MS methods for chlorophenol analysis. Its use ensures traceability and comparability of results across different laboratories and analytical runs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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